molecular formula C13H8OSSe2 B12569143 5-[5-(Selenophen-2-yl)thiophen-2-yl]selenophene-2-carbaldehyde CAS No. 200508-89-0

5-[5-(Selenophen-2-yl)thiophen-2-yl]selenophene-2-carbaldehyde

Cat. No.: B12569143
CAS No.: 200508-89-0
M. Wt: 370.2 g/mol
InChI Key: AXUDCQHOSKRBPG-UHFFFAOYSA-N
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Description

5-[5-(Selenophen-2-yl)thiophen-2-yl]selenophene-2-carbaldehyde is an organic compound that features a unique structure combining selenophene and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[5-(Selenophen-2-yl)thiophen-2-yl]selenophene-2-carbaldehyde typically involves the following steps:

    Formation of Selenophene Rings: The selenophene rings can be synthesized through the reaction of dihalogenated precursors with sodium selenide in the presence of a suitable solvent.

    Coupling Reactions: The thiophene and selenophene rings are coupled using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.

    Formylation: The final step involves the formylation of the coupled product to introduce the aldehyde group, typically using Vilsmeier-Haack reaction conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and greener solvents.

Chemical Reactions Analysis

Types of Reactions

5-[5-(Selenophen-2-yl)thiophen-2-yl]selenophene-2-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The selenophene and thiophene rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for halogenation.

Major Products

    Oxidation: 5-[5-(Selenophen-2-yl)thiophen-2-yl]selenophene-2-carboxylic acid.

    Reduction: 5-[5-(Selenophen-2-yl)thiophen-2-yl]selenophene-2-methanol.

    Substitution: 5-[5-(Bromo-selenophen-2-yl)thiophen-2-yl]selenophene-2-carbaldehyde.

Scientific Research Applications

5-[5-(Selenophen-2-yl)thiophen-2-yl]selenophene-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[5-(Selenophen-2-yl)thiophen-2-yl]selenophene-2-carbaldehyde in its applications is largely dependent on its electronic properties. The conjugated system of selenophene and thiophene rings allows for efficient charge transport, making it suitable for use in electronic devices. The aldehyde group can also participate in various chemical reactions, enabling the compound to be functionalized for specific applications.

Comparison with Similar Compounds

Similar Compounds

    5-[5-(Thiophen-2-yl)thiophen-2-yl]thiophene-2-carbaldehyde: Similar structure but lacks selenium atoms.

    5-[5-(Furan-2-yl)thiophen-2-yl]selenophene-2-carbaldehyde: Contains a furan ring instead of a thiophene ring.

Uniqueness

The presence of selenium atoms in 5-[5-(Selenophen-2-yl)thiophen-2-yl]selenophene-2-carbaldehyde imparts unique electronic properties, such as a lower bandgap and higher charge mobility, compared to its sulfur and oxygen analogs. This makes it particularly valuable in applications requiring efficient charge transport and low energy loss.

Properties

CAS No.

200508-89-0

Molecular Formula

C13H8OSSe2

Molecular Weight

370.2 g/mol

IUPAC Name

5-(5-selenophen-2-ylthiophen-2-yl)selenophene-2-carbaldehyde

InChI

InChI=1S/C13H8OSSe2/c14-8-9-3-6-13(17-9)11-5-4-10(15-11)12-2-1-7-16-12/h1-8H

InChI Key

AXUDCQHOSKRBPG-UHFFFAOYSA-N

Canonical SMILES

C1=C[Se]C(=C1)C2=CC=C(S2)C3=CC=C([Se]3)C=O

Origin of Product

United States

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